5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride
Overview
Description
5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride is a chemical compound with the following properties:
- IUPAC Name : (5-cyclopropyl-1,2,4-oxadiazol-3-yl)methanesulfonyl chloride
- Molecular Formula : C<sub>6</sub>H<sub>7</sub>ClN<sub>2</sub>O<sub>3</sub>S
- Molecular Weight : 222.65 g/mol
- CAS Number : 1597298-23-1
Molecular Structure Analysis
The molecular structure of 5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride consists of a cyclopropyl-oxadiazole ring system attached to a methylbenzenesulfonyl chloride moiety. The sulfonyl chloride group imparts reactivity, while the cyclopropyl-oxadiazole ring contributes to its unique properties.
Chemical Reactions Analysis
The compound may participate in various chemical reactions, including nucleophilic substitution, acylation, and cyclization. Investigating its reactivity with different nucleophiles and bases would provide valuable insights.
Physical And Chemical Properties Analysis
- Solubility : Investigate its solubility in various solvents (e.g., polar, nonpolar, protic, aprotic).
- Melting Point : Determine the melting point to assess its stability and crystallinity.
- Boiling Point : Explore the boiling point for purification and handling considerations.
- Stability : Assess its stability under different conditions (e.g., temperature, light, moisture).
Safety And Hazards
- Toxicity : Investigate its toxicity profile, especially inhalation, ingestion, and dermal exposure.
- Handling Precautions : Use appropriate protective equipment (gloves, goggles) when working with this compound.
- Storage : Store in a cool, dry place away from incompatible materials.
Future Directions
- Biological Studies : Investigate its potential as a drug candidate or probe for biological targets.
- Synthetic Optimization : Develop efficient synthetic routes for large-scale production.
- Structure-Activity Relationship (SAR) : Explore analogs to understand the impact of structural modifications.
Please note that this analysis is based on available information, and further research is essential for a comprehensive understanding of this compound. For more detailed studies, consult relevant scientific literature 123.
properties
IUPAC Name |
5-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O3S/c1-7-2-3-9(6-10(7)19(13,16)17)11-14-12(18-15-11)8-4-5-8/h2-3,6,8H,4-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZGXQUDCCNBIE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NOC(=N2)C3CC3)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)-2-methylbenzenesulfonyl chloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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